Fmoc-4-nitro-L-phenylalanine

描述

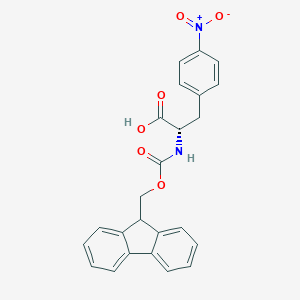

Fmoc-4-nitro-L-phenylalanine (CAS: 95753-55-2) is a fluorenylmethyloxycarbonyl (Fmoc)-protected noncanonical amino acid widely used in solid-phase peptide synthesis (SPPS) . Its molecular formula is C₂₄H₂₀N₂O₆, with a molecular weight of 432.43 g/mol . The para-nitro substituent on the phenyl ring confers unique electronic and steric properties, making it valuable for introducing aromatic diversity into peptides or studying electron-deficient aromatic interactions in protein engineering .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-4-nitro-L-phenylalanine typically involves the protection of the amino group of 4-nitro-L-phenylalanine with the Fmoc group. This is achieved using fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate in an organic solvent like dimethylformamide. The reaction is carried out at room temperature and monitored by thin-layer chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography for purification. The compound is then crystallized and dried under vacuum to obtain a high-purity product .

化学反应分析

Reduction of the Nitro Group

The nitro group undergoes selective reduction to form primary amines, a reaction pivotal for synthesizing bioactive peptides.

Reaction Conditions and Outcomes

| Reagent System | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|

| H₂/Pd-C | EtOH | 25°C | Fmoc-4-amino-L-phenylalanine | 85–92% | |

| NH₄Cl/Zn | EtOH | Reflux | Fmoc-4-amino-L-phenylalanine | 78% |

Mechanistic Insights :

-

Catalytic hydrogenation (H₂/Pd-C) proceeds via sequential reduction of -NO₂ → -NHOH → -NH₂.

-

Zn/NH₄Cl in ethanol follows a single-electron transfer pathway, generating the amine directly .

Substitution Reactions

The nitro group participates in nucleophilic aromatic substitution (NAS) to form azobenzene derivatives, enabling photoresponsive peptide engineering.

Key NAS Reactions

Experimental Protocol :

-

Dissolve Fmoc-4-nitro-L-phenylalanine in ethanol.

-

Add nitroso compound (5 equiv) and Zn dust (4 equiv).

Photoresponsive Peptide Design

Azobenzene derivatives of Fmoc-Phe(4-NO₂)-OH enable light-controlled conformational changes in peptides. For example:

-

APhe1 (phenylazo-phenylalanine): Reduces coiled-coil stability by 4.7-fold upon trans→cis isomerization .

-

APgly (azophenyl-phenylglycine): Disrupts hydrophobic packing in peptide cores under UV irradiation .

Environmental Factors

| Condition | Effect on Reactivity |

|---|---|

| pH > 9 | Accelerated nitro group hydrolysis |

| Polar aprotic solvents | Enhanced NAS reaction rates |

| UV light (365 nm) | Induces azobenzene isomerization |

Degradation Pathways :

-

Prolonged exposure to basic conditions leads to Fmoc deprotection.

-

Photodegradation of azobenzene derivatives occurs under prolonged UV exposure .

Comparative Analysis of Derivatives

| Derivative | λₘₐₓ (nm) | ε (M⁻¹cm⁻¹) | Photoisomerization Efficiency |

|---|---|---|---|

| Fmoc-Phe(4-NO₂)-OH | 265 | 12,400 | N/A |

| Fmoc-APhe1 | 327 | 9,480 | 85% (trans→cis) |

| Fmoc-APhe2 | 335 | 9,120 | 72% (trans→cis) |

Industrial and Laboratory Protocols

科学研究应用

Peptide Synthesis

Fmoc-4-nitro-L-phenylalanine serves as a crucial building block in solid-phase peptide synthesis (SPPS). Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a nitro group at the para position of the phenyl ring, enhances its reactivity and stability during peptide assembly. The Fmoc group allows for easy removal under mild conditions, making it ideal for synthesizing complex peptides with specific sequences.

Key Features:

- Stability : The compound exhibits good stability in organic solvents commonly used in peptide synthesis.

- Versatility : It can be incorporated into various peptides for applications in biochemistry and pharmacology, including enzyme-substrate interaction studies and protein folding investigations .

Drug Development

In drug development, this compound is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its ability to target specific biological pathways enhances the efficacy of novel therapeutic agents.

Applications:

- Peptide-based Inhibitors : It aids in designing inhibitors that selectively target cancer cells, potentially leading to more effective treatments .

- Therapeutic Agents : The compound has been explored for developing agents that interact with various biological systems, influencing cellular processes and gene expression.

Bioconjugation

This compound is also employed in bioconjugation processes, facilitating the attachment of biomolecules to drugs or imaging agents. This application is crucial for improving drug delivery and targeting in medical applications.

Benefits:

- Enhanced Delivery : By conjugating with other biomolecules, it improves the specificity and efficiency of drug delivery systems.

- Targeting Mechanisms : The nitro group can participate in various chemical reactions, influencing the compound’s interaction with other molecules .

Fluorescent Probes

Researchers utilize this compound to develop fluorescent probes for studying protein interactions and cellular processes. These probes provide valuable insights into complex biological systems.

Insights:

- Protein Interaction Studies : The compound's incorporation into peptides allows researchers to visualize and study protein interactions dynamically.

- Cellular Process Analysis : Fluorescent probes derived from this compound can illuminate cellular processes, aiding in understanding disease mechanisms .

Case Study 1: Cancer Therapeutics

Recent studies have demonstrated the effectiveness of peptide-based inhibitors synthesized using this compound in targeting cancer cells. These inhibitors showed promising results in preclinical trials, highlighting their potential as therapeutic agents.

Case Study 2: Stem Cell Research

In stem cell research, derivatives of this compound have been used to investigate cell signaling pathways and gene expression modifications. This research has implications for regenerative medicine and tissue engineering .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for SPPS | Stability and versatility |

| Drug Development | Intermediate for pharmaceutical compounds | Enhanced efficacy in targeting biological pathways |

| Bioconjugation | Attachment of biomolecules to drugs/imaging agents | Improved delivery and targeting |

| Fluorescent Probes | Development of probes for studying protein interactions | Insights into cellular processes |

| Cancer Therapeutics | Design of peptide-based inhibitors | Potential for effective cancer treatment |

| Stem Cell Research | Investigation of signaling pathways | Implications for regenerative medicine |

作用机制

The mechanism of action of Fmoc-4-nitro-L-phenylalanine involves its incorporation into peptides and proteins during synthesis. The Fmoc group protects the amino group during the reaction and is removed under mild basic conditions, allowing the amino group to participate in further reactions. The nitro group can undergo reduction or substitution, providing versatility in chemical modifications .

相似化合物的比较

Comparison with Similar Fmoc-Protected Phenylalanine Derivatives

Below is a systematic comparison of Fmoc-4-nitro-L-phenylalanine with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Substituent Diversity and Key Properties

*Molecular weight calculated from formula.

Physicochemical and Functional Comparisons

- Polarity: The nitro group (-NO₂) in this compound increases polarity compared to -F or -CF₃, affecting peptide solubility .

- Steric Effects: Bulky substituents like -Boc or -CF₃ hinder resin loading efficiency in SPPS, whereas -NO₂ and -F are more compatible with standard protocols .

- Reactivity : The nitro group can be reduced to -NH₂ for post-synthetic modifications, a feature absent in -F or -OCH₃ derivatives .

生物活性

Fmoc-4-nitro-L-phenylalanine (Fmoc-Phe(4-NO2)-OH) is a derivative of phenylalanine, an essential amino acid, and is primarily used in peptide synthesis. Its unique properties, influenced by the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the nitro group, contribute to its biological activity. This article explores the compound's biochemical properties, mechanisms of action, and applications in research.

Chemical Structure and Properties

Chemical Structure:

- This compound consists of a phenylalanine backbone with a nitro group at the para position and an Fmoc protecting group on the amino terminal.

Molecular Formula: C₁₅H₁₄N₂O₄

Molecular Weight: 286.28 g/mol

This compound functions primarily through its incorporation into peptide chains during synthesis. The Fmoc group protects the amino group, allowing for selective reactions without unwanted side products. The nitro group can undergo various chemical transformations, influencing the compound's reactivity.

Interaction with Biological Targets

- Peptide Synthesis: Fmoc-Phe(4-NO2)-OH is utilized in solid-phase peptide synthesis (SPPS), facilitating the creation of complex peptides.

- Cellular Effects: It has been shown to influence cellular processes such as signaling pathways and gene expression, particularly in stem cell research .

1. Peptide Synthesis

This compound is integral to modern peptide synthesis techniques. It allows for the production of high-quality peptides with specific modifications, such as phosphorylation or glycosylation, which are essential for biological activity.

2. Antagonists Development

Research indicates that this compound can be used to prepare squaric acid derivatives that act as VLA-4 integrin antagonists. These compounds are relevant in therapeutic contexts, especially in conditions like multiple sclerosis.

Case Study 1: Stem Cell Research

In a study focused on mesenchymal stem cells (MSCs), Fmoc-phenylalanine derivatives were employed to create a 3D culture environment. The results demonstrated enhanced differentiation capabilities compared to traditional 2D cultures, highlighting the compound's role in cellular behavior modulation.

Case Study 2: Photoswitchable Peptides

Research has explored azobenzene derivatives of phenylalanine, including this compound, for their potential as photoswitchable amino acids. These derivatives can be manipulated using light to control peptide conformation and function, offering innovative approaches in drug delivery systems .

Pharmacokinetics and Stability

This compound exhibits good stability under standard storage conditions. Its solubility in organic solvents enhances its utility in laboratory settings. However, its reactivity may vary over time, influencing its interactions with biomolecules.

Dosage Effects

In animal models, varying dosages of this compound have shown different biological effects. At lower concentrations, it can inhibit bacterial growth by reducing intracellular glutathione levels. This property could be leveraged for developing antimicrobial agents.

Summary of Findings

| Property/Aspect | Description |

|---|---|

| Chemical Structure | Fmoc-protected amino acid with a nitro group |

| Primary Use | Peptide synthesis |

| Biological Role | Influences cellular processes; used in antagonist development |

| Stability | Stable under standard conditions; solubility in organic solvents |

| Dosage Effects | Inhibits bacterial growth at low concentrations |

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing Fmoc-4-nitro-L-phenylalanine in solid-phase peptide synthesis (SPPS)?

- Methodological Answer: this compound requires careful handling due to the nitro group's electron-withdrawing nature, which may influence coupling efficiency. Use coupling reagents like HBTU or HATU with DIPEA for activation. Ensure compatibility with acid-sensitive protecting groups during Fmoc deprotection, as nitro groups are generally stable under mild basic conditions (e.g., 20% piperidine in DMF). Ionic liquids have been reported as effective media for Fmoc removal, enhancing reaction rates at room temperature .

Q. How is this compound purified, and what analytical methods confirm its structural integrity?

- Methodological Answer: Purification typically involves reverse-phase HPLC using gradients of acetonitrile/water with 0.1% TFA. Confirm purity (>98%) via TLC (Rf comparison) and analytical HPLC. Structural validation employs H-NMR (e.g., aromatic proton shifts at δ 7.5–8.2 ppm for nitro-substituted phenyl rings) and mass spectrometry (ESI-MS: [M+H] expected at m/z 433.4 for CHNO) .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer: Store desiccated at –20°C to prevent hydrolysis of the Fmoc group. The nitro group is stable under acidic and basic conditions but may degrade under prolonged UV exposure. Avoid contact with strong oxidizers, which could induce hazardous decomposition .

Advanced Research Questions

Q. How can researchers address low coupling efficiency of this compound in peptide elongation?

- Methodological Answer: Low efficiency often arises from steric hindrance or poor solubility. Optimize by:

- Using DMSO or DMF as co-solvents to enhance solubility.

- Employing double coupling protocols with fresh activating reagents.

- Testing alternative coupling agents like COMU or PyBOP for sterically hindered residues.

Monitor reaction progress via Kaiser test or LC-MS to identify incomplete couplings .

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound derivatives?

- Methodological Answer: Discrepancies may arise from residual solvents, tautomerism, or impurities. For NMR:

- Use deuterated DMSO to solubilize hydrophobic derivatives.

- Compare experimental H/C shifts with DFT-calculated spectra for nitro group conformation.

For MS: Perform high-resolution (HRMS) analysis to distinguish isotopic patterns from co-eluting impurities .

Q. What computational strategies model the electronic effects of the nitro group in this compound on peptide conformation?

- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict the nitro group's impact on π-π stacking and hydrogen bonding. Compare torsion angles (e.g., χ and χ) of nitro-substituted vs. unmodified phenylalanine residues to assess steric and electronic perturbations. Molecular dynamics simulations in explicit solvent (e.g., TIP3P water) further validate conformational stability .

Q. How does the nitro group in this compound influence reactivity in post-translational modifications?

- Methodological Answer: The nitro group can act as a latent amine precursor via reduction (e.g., H/Pd-C) for site-specific bioconjugation. Alternatively, it participates in Click chemistry after conversion to an azide. Kinetic studies using UV-Vis spectroscopy (λ~270 nm for nitro-to-amine transitions) quantify reduction efficiency. Ensure compatibility with Fmoc deprotection conditions to avoid side reactions .

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)22(13-15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRRJPNDKJOLHI-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426792 | |

| Record name | Fmoc-4-nitro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95753-55-2 | |

| Record name | Fmoc-4-nitro-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-nitro-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。